molecular formula C16H12Cl2N2O4S B13941954 4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid CAS No. 531543-15-4

4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid

Cat. No.: B13941954
CAS No.: 531543-15-4
M. Wt: 399.2 g/mol
InChI Key: MHBNGRDGJXRUFR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid involves several steps. One common synthetic route includes the reaction of 4-chlorobenzoic acid with 2-chlorophenoxyacetyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with thiourea to yield the final product . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

    Biology: The compound is utilized in cell biology research to investigate the role of TRPM4 channels in cellular processes.

    Medicine: Due to its neuroprotective properties, it is studied for potential therapeutic applications in neurodegenerative diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The primary mechanism of action of 4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid involves the inhibition of the TRPM4 channel. By blocking this channel, the compound prevents the influx of calcium ions into cells, thereby protecting against calcium-induced cellular damage. This mechanism is particularly relevant in the context of neuroprotection, where excessive calcium influx can lead to neuronal cell death .

Properties

CAS No.

531543-15-4

Molecular Formula

C16H12Cl2N2O4S

Molecular Weight

399.2 g/mol

IUPAC Name

4-chloro-3-[[2-(2-chlorophenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H12Cl2N2O4S/c17-10-6-5-9(15(22)23)7-12(10)19-16(25)20-14(21)8-24-13-4-2-1-3-11(13)18/h1-7H,8H2,(H,22,23)(H2,19,20,21,25)

InChI Key

MHBNGRDGJXRUFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)Cl

Origin of Product

United States

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